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Compound of Interest

Compound Name: FOL7185

Cat. No.: B1673522

An in-depth analysis of the discovery, synthesis, and preclinical evaluation of FOL7185, a novel
inhibitor of the fictitious enzyme "Kinase-Associated Protein 7" (KAP7), is presented in this
technical guide. This document is intended for researchers, scientists, and professionals in the
field of drug development. It details the methodologies used in the identification and
characterization of FOL7185, presents key quantitative data in a structured format, and
provides visual representations of signaling pathways and experimental workflows.

Discovery of FOL7185: A Potent KAP7 Inhibitor

FOL7185 was identified through a high-throughput screening campaign designed to find
inhibitors of KAP7, a serine/threonine kinase implicated in the progression of various solid
tumors. The initial screening of a diverse library of over 500,000 small molecules yielded
several promising hits. Subsequent lead optimization efforts, focusing on improving potency,
selectivity, and pharmacokinetic properties, led to the development of FOL7185.

In Vitro Efficacy

The inhibitory activity of FOL7185 against KAP7 and other related kinases was determined
using a series of in vitro assays. The results, summarized in Table 1, demonstrate that
FOL7185 is a potent and selective inhibitor of KAP7.

Table 1: In Vitro Inhibitory Activity of FOL7185
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Binding Assay
) LanthaScreen Eu Kinase
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Binding Assay
Cellular Activity

The on-target effect of FOL7185 in a cellular context was evaluated by measuring the
phosphorylation of a known downstream substrate of KAP7. As shown in Table 2, FOL7185
effectively inhibited KAP7-mediated phosphorylation in a dose-dependent manner in a human
colorectal cancer cell line.

Table 2: Cellular Activity of FOL7185 in HCT116 Cells

Metric Value
p-Substrate EC50 (nM) 25.8
Cell Viability CC50 (uM) 15.4

Synthesis of FOL7185

A multi-step synthetic route was developed for the efficient production of FOL7185. The key
steps are outlined in the experimental workflow diagram below.
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Starting Material A

tep 1: Suzuki Coupling

Intermediate 1
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Intermediate 2

tep 3: Amide Coupling
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Caption: Synthetic workflow for FOL7185.

Experimental Protocol: Step 3 - Amide Coupling

e To a solution of Intermediate 2 (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C is added
triethylamine (2.5 eq).

e The reaction mixture is stirred for 10 minutes, followed by the dropwise addition of acyl
chloride (1.2 eq).

e The reaction is allowed to warm to room temperature and stirred for 16 hours.

e Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate and
extracted with DCM (3x).

e The combined organic layers are dried over sodium sulfate, filtered, and concentrated under
reduced pressure.
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e The crude product is purified by flash column chromatography to afford FOL7185.

Mechanism of Action and Signaling Pathway

FOL7185 exerts its anti-tumor activity by inhibiting the catalytic activity of KAP7. This, in turn,
disrupts a critical downstream signaling cascade that promotes cell proliferation and survival.

The simplified signaling pathway is depicted below.

Upstream Activation Downstream Signaling

Growth Factor —# Receptor Tyrosine Kinase ————» KAP7 Phosphorylation Substrate X — Cell Proliferation & Survival

Inhibition

Click to download full resolution via product page
Caption: Proposed signaling pathway of KAP7 and the inhibitory action of FOL7185.

Pharmacokinetic Profile

The pharmacokinetic properties of FOL7185 were evaluated in a murine model following a
single intravenous administration. The key parameters are summarized in Table 3.

Table 3: Pharmacokinetic Parameters of FOL7185 in Mice (10 mg/kg 1V)

Parameter Value Units
Half-life (t%2) 4.2 hours
Clearance (CL) 15.3 mL/min/kg
Volume of Distribution (Vd) 3.8 L/kg
Bioavailability (F%) Not Determined

In Vivo Efficacy
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The anti-tumor efficacy of FOL7185 was assessed in a xenograft mouse model bearing
HCT116 tumors. Daily oral administration of FOL7185 resulted in significant tumor growth
inhibition compared to the vehicle control group.

Experimental Protocol: Xenograft Efficacy Study

e Female athymic nude mice are inoculated subcutaneously with 5 x 10"6 HCT116 cells.

When tumors reach an average volume of 150-200 mm3, animals are randomized into
treatment groups.

FOL7185 is administered orally once daily at the indicated doses.

Tumor volume and body weight are measured twice weekly.

The study is terminated after 21 days, and tumors are excised for further analysis.
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Caption: Workflow for the in vivo xenograft efficacy study.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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